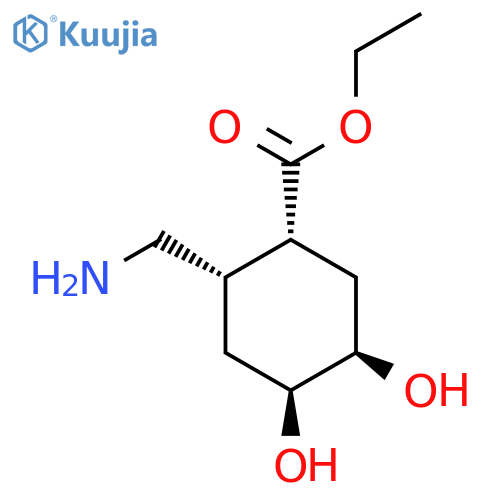

Cas no 2580093-69-0 (ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate)

ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27730819

- EN300-27731204

- ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate

- 2580093-69-0

- rac-ethyl (1R,2S,4S,5R)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate

-

- インチ: 1S/C10H19NO4/c1-2-15-10(14)7-4-9(13)8(12)3-6(7)5-11/h6-9,12-13H,2-5,11H2,1H3/t6-,7-,8+,9-/m1/s1

- InChIKey: SLVKIVNGQXBMKZ-LURQLKTLSA-N

- ほほえんだ: O[C@@H]1[C@@H](C[C@@H](C(=O)OCC)[C@@H](CN)C1)O

計算された属性

- せいみつぶんしりょう: 217.13140809g/mol

- どういたいしつりょう: 217.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 92.8Ų

ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27731204-10.0g |

rac-ethyl (1R,2S,4S,5R)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate |

2580093-69-0 | 10.0g |

$6635.0 | 2023-07-07 | ||

| Enamine | EN300-27731204-0.25g |

rac-ethyl (1R,2S,4S,5R)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate |

2580093-69-0 | 0.25g |

$1420.0 | 2023-07-07 | ||

| Enamine | EN300-27731204-5.0g |

rac-ethyl (1R,2S,4S,5R)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate |

2580093-69-0 | 5.0g |

$4475.0 | 2023-07-07 | ||

| Enamine | EN300-27730819-0.1g |

ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate |

2580093-69-0 | 95.0% | 0.1g |

$1031.0 | 2025-03-19 | |

| Enamine | EN300-27730819-5g |

ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate |

2580093-69-0 | 5g |

$3396.0 | 2023-09-10 | ||

| Enamine | EN300-27731204-1.0g |

rac-ethyl (1R,2S,4S,5R)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate |

2580093-69-0 | 1.0g |

$1543.0 | 2023-07-07 | ||

| Enamine | EN300-27731204-2.5g |

rac-ethyl (1R,2S,4S,5R)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate |

2580093-69-0 | 2.5g |

$3025.0 | 2023-07-07 | ||

| Enamine | EN300-27730819-10.0g |

ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate |

2580093-69-0 | 95.0% | 10.0g |

$5037.0 | 2025-03-19 | |

| Enamine | EN300-27730819-0.25g |

ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate |

2580093-69-0 | 95.0% | 0.25g |

$1078.0 | 2025-03-19 | |

| Enamine | EN300-27731204-0.1g |

rac-ethyl (1R,2S,4S,5R)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate |

2580093-69-0 | 0.1g |

$1357.0 | 2023-07-07 |

ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylateに関する追加情報

Comprehensive Overview of Ethyl (1RS,2SR,4RS&,5SR&)-2-(Aminomethyl)-4,5-Dihydroxycyclohexane-1-Carboxylate (CAS No. 2580093-69-0)

The compound ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate (CAS No. 2580093-69-0) is a structurally unique cyclohexane derivative with significant potential in pharmaceutical and biochemical research. Its molecular framework, featuring aminomethyl and dihydroxy functional groups, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential applications in drug discovery, particularly in targeting enzymes and receptors involved in metabolic pathways.

In recent years, the demand for chiral building blocks like ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate has surged, driven by advancements in asymmetric synthesis and green chemistry. This compound’s multi-functional groups enable selective modifications, aligning with the growing trend of sustainable drug development. Its CAS No. 2580093-69-0 is frequently searched in academic and industrial databases, reflecting its relevance in high-value chemical synthesis.

The cyclohexane backbone of this compound is particularly noteworthy, as it mimics natural product scaffolds found in bioactive molecules. This structural similarity has sparked interest in its use for medicinal chemistry applications, such as designing inhibitors for glycosidases or kinases. Additionally, its ethyl ester moiety offers synthetic flexibility, allowing for further derivatization under mild conditions—a key advantage for high-throughput screening platforms.

From a regulatory perspective, ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate is not classified as a hazardous material, making it accessible for research without stringent safety constraints. Its stability under standard laboratory conditions further enhances its appeal as a research-grade chemical. Scientists often explore its stereoisomeric purity, as the 1RS,2SR,4RS&,5SR& configuration can influence biological activity—a hot topic in structure-activity relationship (SAR) studies.

In the context of AI-driven drug discovery, this compound’s unique properties align with the search for novel small-molecule modulators. Computational chemists frequently investigate its 3D conformational flexibility to predict binding affinities, leveraging tools like molecular docking. Such applications resonate with the broader scientific community’s focus on rational drug design and machine learning in chemistry.

As the pharmaceutical industry shifts toward personalized medicine, intermediates like CAS No. 2580093-69-0 gain prominence for their role in creating tailored therapeutics. Its dihydroxycyclohexane core is also being studied for potential applications in carbohydrate mimetics, a field gaining traction due to its relevance in antiviral and anticancer research. These trends underscore the compound’s interdisciplinary importance.

In summary, ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate represents a compelling case study in modern chemical research. Its structural features, synthetic utility, and alignment with cutting-edge scientific trends make it a valuable asset for innovative drug development and material science. With ongoing studies exploring its full potential, this compound is poised to remain a focal point in advanced organic chemistry.

2580093-69-0 (ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate) 関連製品

- 1823476-50-1((1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol)

- 2138270-52-5(2-chloro-6-methoxy-3-methyl-4H-pyrido1,2-apyrimidin-4-one)

- 1805521-10-1(3-Bromo-2-cyano-4-nitrophenylacetic acid)

- 1515070-45-7(3-(3,3-dimethylbutoxy)pyridin-4-ylmethanamine)

- 1806758-92-8(Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)

- 851781-57-2(N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)

- 2648927-85-7((2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)

- 39562-70-4(Nitrendipine)

- 89639-43-0(3-chlorocyclobutane-1,1-dicarboxylic acid)

- 1022658-35-0(Pyridine, 3-methyl-5-(methylthio)-)